

Synonyms for Metoprine such as BW-197U and Methodichlorophen in literature

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Metoprine and its Synonyms: A Technical Guide to a Dual-Action Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Metoprine, a diaminopyrimidine derivative, is a potent inhibitor of two distinct and crucial enzymes: dihydrofolate reductase (DHFR) and histamine N-methyltransferase (HNMT).[1][2][3] This dual inhibitory action has positioned **Metoprine** as a valuable research tool in oncology, neurobiology, and parasitology. This technical guide provides a comprehensive overview of **Metoprine** and its synonyms, focusing on its mechanisms of action, quantitative inhibitory data, and detailed experimental protocols.

Nomenclature and Synonyms

Metoprine is known by several synonyms in scientific literature and commercial sources. Establishing a clear understanding of this nomenclature is crucial for comprehensive literature searches and unambiguous scientific communication. The primary synonyms for **Metoprine** include BW-197U and Methodichlorophen.[1][4]

Other notable synonyms include:

- DDMP[1][4]

- NSC-19494[1][4]
- NSC7364[1][4]
- TCMD-123931[1][5]

The IUPAC name for **Metoprime** is 5-(3,4-dichlorophenyl)-6-methylpyrimidine-2,4-diamine.[1][4] Its chemical structure is characterized by a 2,4-diaminopyrimidine ring, which is essential for its inhibitory activity against DHFR.[1]

Mechanisms of Action

Metoprime exerts its biological effects through the inhibition of two key enzymes:

Dihydrofolate Reductase (DHFR) Inhibition

Metoprime acts as a competitive inhibitor of DHFR.[1] By mimicking the structure of dihydrofolate (DHF), **Metoprime** binds to the active site of the enzyme, preventing the reduction of DHF to tetrahydrofolate (THF).[1] THF is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids. Consequently, the inhibition of DHFR by **Metoprime** disrupts DNA and RNA synthesis, leading to the cessation of cell proliferation.[1] This mechanism underlies its potential as an antineoplastic agent.[3][4]

Histamine N-Methyltransferase (HNMT) Inhibition

Metoprime is also a potent inhibitor of HNMT, the primary enzyme responsible for the metabolic inactivation of histamine in the central nervous system.[2][6] By inhibiting HNMT, **Metoprime** increases the levels of histamine in the brain.[7] This modulation of histaminergic neurotransmission has implications for various neurological functions, including wakefulness, cognitive function, and behavior.[1]

Quantitative Data

The following tables summarize the available quantitative data for **Metoprime**'s inhibitory activity and toxicity.

Table 1: In Vitro Inhibitory Activity

Target Enzyme	Parameter	Value	Organism/System	Reference
Histamine N-methyltransferase (HNMT)	Ki	100 nM	Not specified	[8]
Histamine N-methyltransferase (HNMT)	IC50	66.66 nM	Recombinant Human	[7]
Dihydrofolate Reductase (DHFR) from Pneumocystis carinii	IC50	0.049 µM	P. carinii	[9]
Dihydrofolate Reductase (DHFR) from rat liver	IC50	3.9 µM	Rat	[9]
Dihydrofolate Reductase (DHFR) from Mycobacterium avium	IC50	0.0058 µM	M. avium	[9]

Table 2: In Vivo Data and Toxicity

Parameter	Species	Dose/Route	Effect	Reference
Brain Histamine Levels	Rat	20 mg/kg, i.p.	Increased histamine content in cortex, striatum, thalamus, hypothalamus, and hippocampus.	[3]
Brain Histamine Metabolite Levels	Rat	5-30 mg/kg	Reduced tele-methylhistamine levels by ~75%.	[2]
Locomotor Activity	Mouse	Not specified	Induces hyperlocomotion.	[10]
LD50	Rat	Intraperitoneal	7 mg/kg	[1]
LD50	Mouse	Subcutaneous	50 mg/kg	[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving **Metoprine**.

Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric)

This protocol is based on the principle that DHFR catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The reaction is monitored by the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH.

Materials:

- Purified DHFR enzyme
- DHFR Assay Buffer (e.g., 50 mM Tris, 50 mM NaCl, pH 7.4)[11]

- Dihydrofolate (DHF) solution
- NADPH solution
- **Metoprine** (or synonym) stock solution (dissolved in a suitable solvent like DMSO)
- 96-well UV-transparent microplate
- Microplate spectrophotometer

Procedure:

- Prepare serial dilutions of **Metoprine** in the assay buffer.
- In a 96-well plate, add the following to each well:
 - DHFR Assay Buffer
 - DHFR enzyme solution (e.g., final concentration of 200 nM)[[11](#)]
 - **Metoprine** solution at various concentrations (or vehicle control)
- Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 5-15 minutes) to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding the DHF substrate (e.g., final concentration of 137.5 µM) and NADPH cofactor (e.g., final concentration of 125 µM).[[11](#)]
- Immediately measure the absorbance at 340 nm in kinetic mode, taking readings every 15-30 seconds for 10-20 minutes.
- Calculate the rate of NADPH consumption (decrease in A340) for each concentration of **Metoprine**.
- Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.

Histamine N-Methyltransferase (HNMT) Inhibition Assay (Fluorometric)

This assay measures the methylation of histamine by HNMT, which can be detected by an increase in fluorescence. Inhibition of HNMT results in a decrease in the fluorescent signal.

Materials:

- Recombinant Human HNMT (rhHNMT)
- Assay Buffer
- Histamine solution
- S-adenosyl-L-methionine (SAM) - the methyl donor
- **Metoprine** (or synonym) stock solution
- Fluorescent detection reagent
- 96-well black microplate
- Microplate fluorometer

Procedure:

- Prepare serial dilutions of **Metoprine** in the assay buffer.
- In a 96-well plate, add the following to each well:
 - Assay Buffer
 - rhHNMT enzyme
 - **Metoprine** solution at various concentrations (or vehicle control)
- Pre-incubate the plate to allow for inhibitor binding.
- Initiate the reaction by adding histamine and SAM.

- Incubate the reaction for a set period (e.g., 60 minutes) at 37°C.
- Stop the reaction and add the fluorescent detection reagent according to the manufacturer's instructions.
- Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 445 nm emission).[7]
- Calculate the percent inhibition and determine the IC50 or Ki value.

In Vivo Administration in Rodents for Brain Histamine Level Analysis

This protocol describes the administration of **Metoprine** to rodents to study its effect on brain histamine levels.

Animals:

- Male Wistar or Sprague-Dawley rats, or ICR mice.

Materials:

- **Metoprine** (or synonym)
- Vehicle (e.g., saline, or a solution of DMSO and corn oil)[2]
- Syringes and needles for intraperitoneal (i.p.) injection
- Equipment for euthanasia and brain tissue collection
- HPLC system for histamine quantification

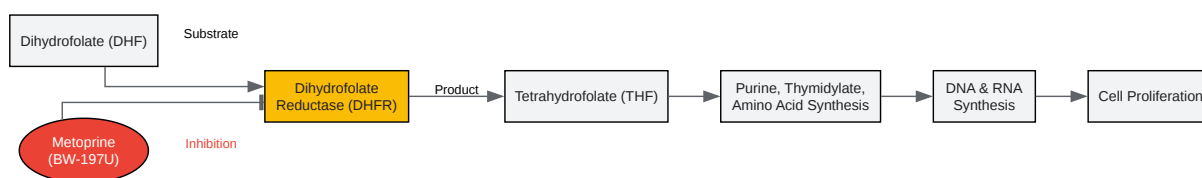
Procedure:

- Prepare a solution of **Metoprine** in the chosen vehicle at the desired concentration (e.g., for a 20 mg/kg dose).

- Administer the **Metoprine** solution or vehicle control to the animals via intraperitoneal injection. The injection volume should be appropriate for the animal's weight (e.g., 10 ml/kg for mice).
- At a predetermined time point after injection (e.g., 2 hours), euthanize the animals using an approved method.
- Rapidly dissect the brain and specific brain regions of interest (e.g., hypothalamus, cortex, striatum).
- Homogenize the brain tissue in an appropriate buffer.
- Analyze the histamine content in the brain homogenates using a sensitive method such as HPLC with fluorescence detection.
- Compare the brain histamine levels between the **Metoprine**-treated and vehicle-treated groups.

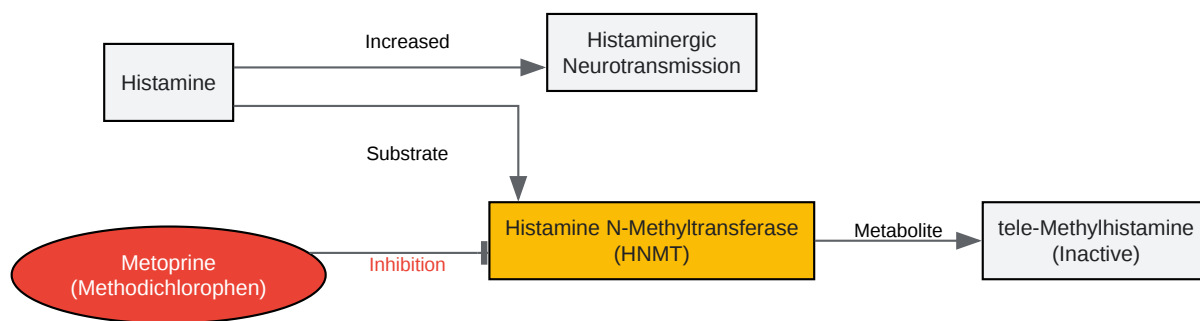
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by **Metoprine** and a typical experimental workflow for its evaluation.



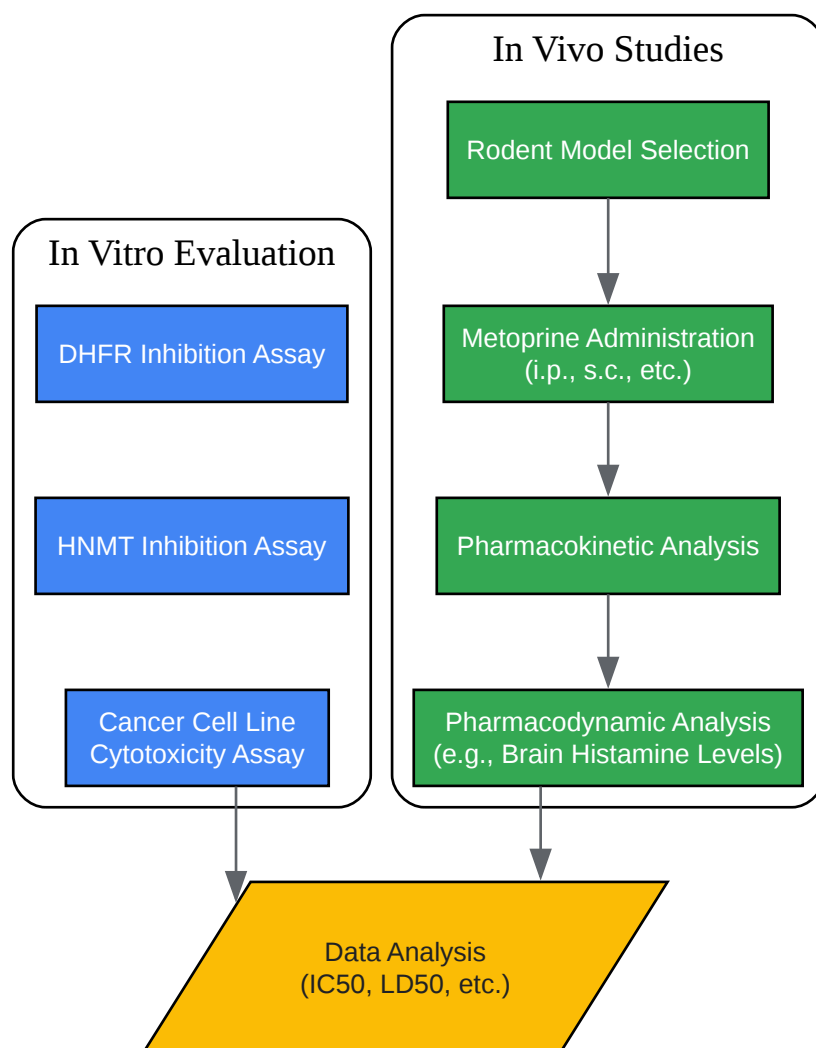
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Caption: **Metoprine's** Inhibition of the DHFR Pathway.



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Caption: **Metoprine's** Inhibition of the HNMT Pathway.



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Caption: General Experimental Workflow for **Metoprine** Evaluation.

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